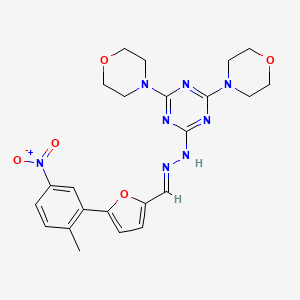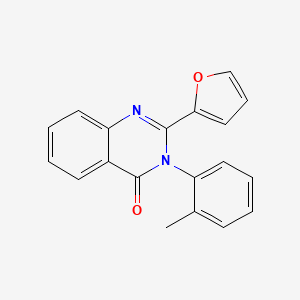![molecular formula C13H13ClN2OS2 B5887820 N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)
N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide, commonly known as CTPT, is a chemical compound that has shown potential in scientific research applications. CTPT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of CTPT is not fully understood, but it is believed to act by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. CTPT has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and physiological effects:
CTPT has been shown to have a variety of biochemical and physiological effects. Studies have shown that CTPT can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression. CTPT has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in inflammation. In addition, CTPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTPT in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. CTPT has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. However, one limitation of using CTPT in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on CTPT. One area of interest is the development of CTPT derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of CTPT as a combination therapy with other anti-cancer drugs. Furthermore, the potential of CTPT as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Synthesis Methods
CTPT can be synthesized through the reaction of 5-chloro-2-thiophenecarboxaldehyde and 5-propyl-2-thiophenecarbohydrazide in the presence of a suitable solvent and a catalyst. The reaction yields CTPT as a yellow crystalline solid, which can be purified using recrystallization.
Scientific Research Applications
CTPT has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that CTPT has anti-cancer properties and can inhibit the growth of cancer cells. CTPT has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
properties
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-2-3-10-6-9(8-18-10)13(17)16-15-7-11-4-5-12(14)19-11/h4-8H,2-3H2,1H3,(H,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROIZIMKCMOBAX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-5-propylthiophene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)


![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)


